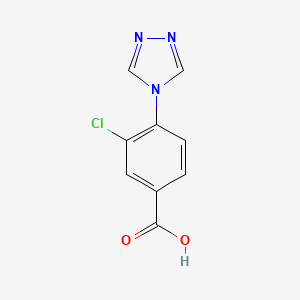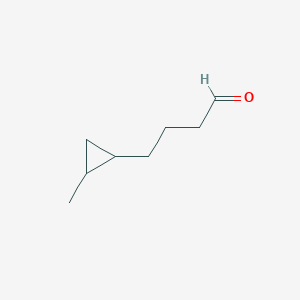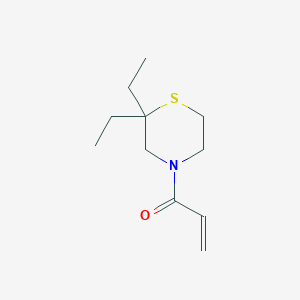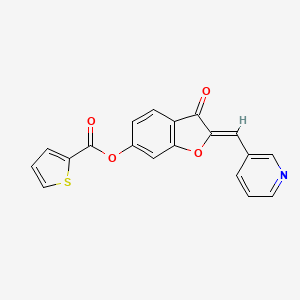
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid is a compound that can be used as monomers to synthesize Metal-Organic Frameworks (MOFs) materials . It has a molecular weight of 189.17078 and a molecular formula of C9H7N3O2 . It is also used for anti-inflammatory activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes 3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid, has been reported in several studies . These compounds were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid includes a 1,2,4-triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid can be used as a monomer to synthesize MOF materials . It has also been used in the synthesis of novel 1,2,4-triazole derivatives that have shown promising anticancer activities .Applications De Recherche Scientifique
Conversion and Synthesis in Chemical Reactions
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid has been utilized in various synthesis processes. For instance, it plays a role in the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids, facilitating the formation of s-triazolo[3,4-b][1,3,4]thiadiazoles (Sahi, Bhardwaj, & Paul, 2014).
Supramolecular Structures and Coordination Polymers
The compound has been instrumental in forming complex supramolecular structures. For example, it's used in creating a three-dimensional supermolecule based on copper(II) (Liu & Han, 2022). Additionally, it's involved in the formation of transition metal(II) complexes that exhibit unique crystal structures, thermal properties, and photoluminescence (Wang et al., 2018).
Fungicidal Activity and Antifungal Synthesis
This compound is used in synthesizing triorganotin benzoates, which have demonstrated good antifungal activities against various pathogens (Li et al., 2010).
Structural Analysis and Bioactivity Predictions
Research has been conducted on analyzing the structural motifs and predicting bioactivity based on structural fragments of related benzoic acids (Dinesh, 2013).
Complex Formation with Metals
The compound has been studied for its ability to form complexes with metals like iron, exhibiting specific stability and redox properties. These complexes have potential implications in oxidative stress generation (Steinhauser et al., 2005).
Application in Plant Growth Regulation
It has also been investigated in the synthesis of derivatives for use as plant growth regulators (Harris & Huppatz, 1978).
Luminescence and Electrochemical Behaviors
A novel complex based on this compound has been synthesized to study luminescent and electrochemical behaviors, revealing new dimensions in material science (Liu et al., 2015).
Corrosion Inhibition Studies
Triazole derivatives including this compound have been evaluated as corrosion inhibitors, with their efficiency assessed through various techniques (Chaitra, Mohana, & Tandon, 2015).
Propriétés
IUPAC Name |
3-chloro-4-(1,2,4-triazol-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-3-6(9(14)15)1-2-8(7)13-4-11-12-5-13/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRICZEBOHJZEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)N2C=NN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-(1,2,4-triazol-4-yl)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-methyl-N-(7-oxaspiro[3.5]nonan-1-yl)pyrazine-2-carboxamide](/img/structure/B2581622.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2581625.png)



![(1S)-6-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-1-carboxylic acid](/img/structure/B2581629.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2581633.png)
![(2-imino-5-oxo-1-propyl(1,6-dihydropyridino[1,2-a]pyridino[2,3-d]pyrimidin-3-y l))-N-(2-morpholin-4-ylethyl)carboxamide](/img/structure/B2581639.png)
![3-(2-chlorobenzyl)-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2581640.png)
![9-Ethoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2581642.png)